An In-Depth Technical Guide to the Structure Elucidation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate
An In-Depth Technical Guide to the Structure Elucidation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate
Foreword: The Chemical Significance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold of considerable interest in medicinal chemistry and drug discovery. This bicyclic structure, featuring a partially saturated pyridine ring fused to a pyrimidine, serves as a key pharmacophore and a versatile synthetic intermediate. Its structural rigidity and the specific spatial arrangement of its nitrogen atoms make it an ideal framework for designing selective inhibitors of various enzymes, particularly protein kinases. Derivatives of this scaffold have been investigated as potent inhibitors for targets such as CaMKII and Erk2, and have shown promise in oncology and other therapeutic areas.
Given its importance, the unambiguous confirmation of its molecular structure, especially when synthesized as a salt form like an oxalate, is a critical step in any research and development pipeline. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate, grounded in the principles of spectroscopic and crystallographic analysis. We will not only detail the "how" but also the "why" behind each analytical choice, empowering researchers to approach their own structural challenges with confidence and scientific rigor.
The Elucidation Strategy: A Multi-Faceted Approach
The structural confirmation of a novel compound, particularly an organic salt, is never reliant on a single analytical technique. Instead, we build a self-validating dossier of evidence where each piece of data corroborates the others. For 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate, our strategy will integrate data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and, as the definitive proof, Single-Crystal X-ray Diffraction.
Caption: Workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is our first port of call. It provides the molecular weight of the intact molecule and its fragments, allowing us to confirm the elemental composition. For the oxalate salt, we would expect to see the protonated molecule of the free base under typical soft ionization techniques like Electrospray Ionization (ESI).
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the oxalate salt in a suitable solvent such as methanol or acetonitrile/water with a trace of formic acid to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is selected due to the basicity of the nitrogen atoms in the tetrahydropyridopyrimidine core, which are readily protonated.[1]
-
Analysis:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺. For C₇H₉N₃, the expected monoisotopic mass of the free base is 135.080 g/mol . Therefore, we anticipate a strong signal at m/z 136.087.
-
Tandem MS (MS/MS): Select the precursor ion at m/z 136.087 for collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is a fingerprint of the molecule's structure.
-
Predicted Fragmentation Pattern
The fragmentation of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core will likely be dictated by the stability of the resulting fragments, with cleavages initiated at the protonated nitrogen atoms and involving the saturated piperidine ring.[1][2]
| Predicted m/z | Proposed Fragment | Plausible Neutral Loss | Rationale |
| 136.087 | [C₇H₁₀N₃]⁺ | - | Protonated molecular ion |
| 108.066 | [C₅H₆N₃]⁺ | C₂H₄ (Ethene) | Retro-Diels-Alder (RDA) type fragmentation of the piperidine ring is a common pathway for such systems. |
| 95.059 | [C₅H₇N₂]⁺ | CH₂N (Cyanamide) | Cleavage within the pyrimidine ring. |
| 81.045 | [C₄H₅N₂]⁺ | C₃H₅N | Further fragmentation of the piperidine ring. |
Note: The oxalate counter-ion (C₂H₂O₄, MW 90.03 g/mol ) will not be observed in the positive ion mode spectrum.
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our oxalate salt, we expect to see characteristic vibrations from the N-H bonds (from protonation), C=N and C=C bonds of the aromatic pyrimidine ring, C-N and C-H bonds of the saturated piperidine ring, and the carboxylate group of the oxalate counter-ion.[3][4]
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹, with multiple scans co-added to improve the signal-to-noise ratio.
Predicted Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/ moiety | Comment |
| 3400-3200 (broad) | N-H stretch | Protonated amines (N⁺-H) | The broadness is indicative of hydrogen bonding in the solid state. |
| 3050-3000 | C-H stretch | Aromatic C-H (pyrimidine) | |
| 2950-2850 | C-H stretch | Aliphatic C-H (piperidine) | |
| ~1720-1680 (strong) | C=O stretch | Carboxylic acid (oxalate) | The presence of strong carbonyl absorption confirms the oxalate counter-ion.[5][6][7] |
| ~1620-1580 | C=N, C=C stretch | Pyrimidine ring | Aromatic ring vibrations are characteristic.[3] |
| ~1300-1200 | C-N stretch | Aliphatic and aromatic amines | |
| ~1200-1100 | C-O stretch | Carboxylic acid (oxalate) |
NMR Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can piece together the complete carbon-hydrogen framework.
Experimental Protocol (in DMSO-d₆)
-
Sample Preparation: Dissolve ~5-10 mg of the oxalate salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for polar salts and will solubilize both the organic cation and the oxalate anion.
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships (i.e., which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
Predicted ¹H and ¹³C NMR Spectra
The chemical shifts are predicted based on the analysis of analogous structures like pyrimidine, tetralin, and piperidine derivatives.[8][9] The protonation of the nitrogen atoms will cause a downfield shift of adjacent protons and carbons.
Caption: Numbering scheme for NMR assignments.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H-2 | ~8.8 | s | - | 1H |
| H-4 | ~8.5 | s | - | 1H |
| H-5 | ~4.5 | s | - | 2H |
| H-7 | ~3.5 | t | J = 6.0 | 2H |
| H-8 | ~3.0 | t | J = 6.0 | 2H |
| N-H | >10.0 | br s | - | 1H (or more) |
| Oxalate | ~8.2 | br s | - | 2H |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) |
| C-2 | ~158 |
| C-4 | ~155 |
| C-4a | ~120 |
| C-5 | ~45 |
| C-7 | ~40 |
| C-8 | ~22 |
| C-8a | ~150 |
| Oxalate | ~161 |
2D NMR Correlations: The Key to Connectivity
The HMBC experiment is particularly powerful. For instance, we would expect to see correlations from the H-5 protons to C-4, C-4a, and C-8a, unequivocally linking the piperidine ring to the pyrimidine system.
Caption: Predicted key HMBC correlations.
Single-Crystal X-ray Diffraction: The Final Confirmation
While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[10][11] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and the spatial relationship between the tetrahydropyridopyrimidine cation and the oxalate anion.
Experimental Protocol
-
Crystal Growth: The key, and often most challenging, step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques. A variety of solvents should be screened (e.g., methanol, ethanol, water, acetonitrile).
-
Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a 2D detector.[12]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise atomic positions.
The resulting crystal structure would not only confirm the connectivity of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ring system but also reveal details of the hydrogen bonding network between the cation and the oxalate anion, providing a complete picture of the solid-state structure.
Conclusion
The structure elucidation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate is a systematic process that builds a case from multiple, corroborating analytical techniques. By starting with mass spectrometry to confirm the molecular formula, moving to FTIR to identify key functional groups, and then employing a suite of NMR experiments to map the molecular framework, we can confidently propose a structure. The final, unequivocal confirmation is then achieved through single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any further research or development involving this important medicinal scaffold.
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